Cas no 2137558-01-9 (ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate)
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- EN300-787101
- ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate
- 2137558-01-9
-
- Inchi: 1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-10-7(2)11-8/h6H,3H2,1-2H3,(H,10,11)
- InChI Key: GFPYKAISFCMXFI-UHFFFAOYSA-N
- SMILES: O(C(C#CC1=CN=C(C)N1)=O)CC
Computed Properties
- Exact Mass: 178.074227566g/mol
- Monoisotopic Mass: 178.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55Ų
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787101-1.0g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 1.0g |
$871.0 | 2024-05-22 | |
| Enamine | EN300-787101-0.05g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 0.05g |
$732.0 | 2024-05-22 | |
| Enamine | EN300-787101-0.1g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 0.1g |
$767.0 | 2024-05-22 | |
| Enamine | EN300-787101-0.25g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 0.25g |
$801.0 | 2024-05-22 | |
| Enamine | EN300-787101-0.5g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 0.5g |
$836.0 | 2024-05-22 | |
| Enamine | EN300-787101-2.5g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 2.5g |
$1707.0 | 2024-05-22 | |
| Enamine | EN300-787101-5.0g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 5.0g |
$2525.0 | 2024-05-22 | |
| Enamine | EN300-787101-10.0g |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate |
2137558-01-9 | 95% | 10.0g |
$3746.0 | 2024-05-22 |
ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate
Recent Advances in the Study of Ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate (CAS: 2137558-01-9) in Chemical Biology and Pharmaceutical Research
Ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate (CAS: 2137558-01-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its imidazole core and propynoate ester functionality, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate exhibits potent inhibitory effects on NF-κB signaling, a critical pathway in inflammatory responses. The study highlighted the compound's potential as a lead molecule for developing novel anti-inflammatory agents with reduced side effects compared to existing therapeutics.
Another significant advancement is the optimization of synthetic routes for ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate. A recent publication in Organic Letters detailed a more efficient and scalable synthesis method, which involves a Sonogashira coupling reaction followed by esterification. This improved synthetic approach not only enhances yield and purity but also facilitates the production of derivatives for structure-activity relationship (SAR) studies. Such developments are crucial for accelerating the compound's transition from bench to bedside.
In the realm of oncology, preliminary in vitro and in vivo studies have revealed that ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. A 2024 study in Cancer Research reported that the compound targets the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells. These findings underscore its potential as a therapeutic agent for hard-to-treat cancers.
Despite these promising results, challenges remain in the development of ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical structure and biological activity make it a compelling subject for ongoing research in the field of chemical biology and drug discovery.
In conclusion, ethyl 3-(2-methyl-1H-imidazol-4-yl)prop-2-ynoate (CAS: 2137558-01-9) represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities, coupled with recent advancements in synthetic chemistry, position it as a valuable candidate for further investigation. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications to fully realize its potential in medicine.
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